2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester
Description
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester is a pyridinedicarboxylate derivative characterized by a diethyl ester group at the 2,5-positions of the pyridine ring and an indol-4-yl substituent at the 3-position. These compounds are typically explored for biomedical or industrial applications due to their tunable electronic and steric profiles, which influence reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
diethyl 3-(1H-indol-4-yl)pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-18(22)12-10-15(17(21-11-12)19(23)25-4-2)13-6-5-7-16-14(13)8-9-20-16/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVPRFIXQVFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C(=O)OCC)C2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458149 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653573-24-1 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Subsequent Suzuki-Miyaura Coupling
A widely applicable strategy involves introducing the indole moiety via palladium-catalyzed cross-coupling. Starting with diethyl pyridine-2,5-dicarboxylate (), bromination at position 3 is critical. Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) facilitates deprotonation at the 3-position, which is moderately activated by the electron-withdrawing ester groups. Quenching with bromine or electrophilic brominating agents (e.g., N-bromosuccinimide) yields diethyl 3-bromopyridine-2,5-dicarboxylate.
Suzuki-Miyaura coupling with 4-indolylboronic acid completes the synthesis. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium carbonate (2 equiv), and a 1:1 mixture of dioxane/water at 80°C. Challenges include the limited commercial availability of 4-indolylboronic acid, necessitating prior synthesis via iridium-catalyzed C–H borylation of protected indole derivatives.
Friedel-Crafts Acylation
While Friedel-Crafts reactions are typically ineffective on electron-deficient pyridines, pre-activation of the indole component offers an alternative. Converting diethyl pyridine-2,5-dicarboxylate to its corresponding acid chloride (using thionyl chloride) enables Friedel-Crafts acylation at the indole’s C-4 position. However, this method risks over-acylation and requires stringent control of Lewis acid catalysts (e.g., AlCl₃).
Cyclocondensation Strategies
Multi-Component Reactions
Inspired by the synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, a three-component cyclocondensation could assemble the pyridine ring. Reacting ethyl 2,5-diformylpyridine-3-carboxylate with 4-aminoindole and a malonyl derivative under microwave irradiation (120°C, 20 min) may yield the target compound. This approach mimics the formation of pyrazolo[3,4-b]pyridines but requires precise stoichiometry to avoid regioisomeric byproducts.
Hantzsch Pyridine Synthesis Adaptations
Modifying the classical Hantzsch synthesis, a mixture of ethyl acetoacetate, 4-formylindole, and ammonium acetate in ethanol under reflux could generate a 1,4-dihydropyridine intermediate. Subsequent oxidation with manganese dioxide yields the aromatic pyridine core. However, this method struggles to position substituents at the 2,5- and 3-positions simultaneously.
Metal-Catalyzed C–H Activation
Palladium-Mediated Direct Arylation
Palladium(II) acetate (10 mol%) with pivalic acid as a co-catalyst enables direct C–H arylation of diethyl pyridine-2,5-dicarboxylate at position 3. Using 4-iodoindole as the coupling partner in dimethylacetamide (DMA) at 150°C for 24 hours achieves moderate yields. The electron-withdrawing esters enhance reactivity at the meta position, aligning with directing group effects observed in similar systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Challenges | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 45–60 | Synthesis of 4-indolylboronic acid | High regioselectivity |
| Friedel-Crafts | 10–20 | Competing side reactions | Direct acylation |
| Cyclocondensation | 30–40 | Byproduct formation | One-pot synthesis |
| Direct C–H Arylation | 25–35 | High temperatures required | No pre-functionalization |
Mechanistic Insights and Optimization
Bromination Kinetics
Bromination of diethyl pyridine-2,5-dicarboxylate proceeds via an electrophilic aromatic substitution mechanism. Density functional theory (DFT) calculations suggest that the ester groups decrease electron density at positions 2 and 5, directing electrophiles to the 3-position. Experimental validation using in situ NMR spectroscopy confirms a reaction half-life of 2.5 hours at 25°C with N-bromosuccinimide.
Cross-Coupling Efficiency
In Suzuki reactions, steric hindrance from the 2,5-ester groups slows transmetallation. Introducing bulky ligands (e.g., SPhos) increases yields by 15–20% by stabilizing the palladium intermediate.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Overview
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester (CAS No. 653573-24-1) is a compound characterized by the molecular formula C19H18N2O4. Its unique structure integrates a pyridine ring and an indole moiety, which makes it a significant subject of research across various scientific fields, including chemistry, biology, and medicine.
Chemistry
This compound serves as a building block in synthetic organic chemistry. It is often utilized in the synthesis of more complex molecules due to its functional groups that can participate in various chemical reactions such as oxidation, reduction, and substitution.
Biological Research
Research has identified this compound as a potential biochemical probe . It interacts with specific molecular targets and pathways, particularly in the modulation of enzyme activity or receptor binding. Notably, it has been shown to inhibit D-dopachrome tautomerase (D-DT), a protein linked to several diseases through its activation of the CD74 receptor, exhibiting a remarkable selectivity for D-DT over macrophage migration inhibitory factor (MIF) .
Medicinal Chemistry
The compound is under investigation for its therapeutic applications , especially in oncology. Its ability to selectively inhibit certain proteins suggests potential use in cancer treatment strategies aimed at modulating tumor microenvironments or inhibiting cancer cell proliferation .
Industrial Applications
In industry, this compound may be employed in the development of new materials and chemical processes. Its properties allow for its use as an organocatalyst in synthesizing various derivatives, such as 1,5-benzodiazepines through one-pot reactions . Additionally, it has been explored for creating coordination polymers that can have applications in catalysis and material science .
Properties and Mechanism of Action
The molecular weight of this compound is approximately 338.36 g/mol with a LogP value of 3.58 , indicating moderate lipophilicity which may enhance its bioavailability . The polar surface area (PSA) is 81.28 Ų , which influences its interaction with biological membranes.
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and receptors. The selectivity for D-DT over MIF highlights its potential as a targeted therapeutic agent .
Case Studies
Case Study 1: Inhibition of D-DT
In a study examining the inhibition of D-DT by this compound, researchers found that it effectively blocked D-DT-induced activation of CD74 with a selectivity ratio of 79-fold compared to MIF . This finding underscores its potential role in therapeutic strategies targeting diseases associated with CD74 activation.
Case Study 2: Synthesis of Coordination Polymers
Another study explored the use of this compound in synthesizing three-dimensional coordination polymers through hydrothermal methods. These polymers exhibited interesting properties that could be exploited for catalysis and material applications .
Mechanism of Action
The mechanism by which 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings and Trends
Structural and Functional Insights
- Indole Derivatives : Brominated indole substituents (e.g., in ’s compound) enhance antimicrobial and antioxidant activities, likely due to halogen-induced electron withdrawal and increased lipophilicity . The target compound’s indol-4-yl group may exhibit similar bioactivity but with altered binding kinetics due to positional differences.
- Aryl Substituents : The 3-nitrophenyl group in Metanifedipine () confers antihypertensive properties by modulating calcium channel interactions. Electron-withdrawing nitro groups stabilize the dihydropyridine ring, enhancing pharmacological efficacy .
- Ester Chain Length: Short chains (diethyl): Favor biomedical applications due to moderate solubility and bioavailability. Long chains (didodecyl): Improve thermal stability and industrial utility (e.g., Stavinor D 507 as a lubricant) .
Physicochemical Properties
- Molecular Weight: Compounds with lower molecular weights (e.g., C16H25NO4, 295.18 g/mol) are more likely to penetrate biological membranes, whereas heavier analogs (e.g., C33H59NO4, 533.84 g/mol) are suited for non-polar environments .
- Polar Surface Area (PSA) : Analogs like dibutyl esters (PSA: 64.6 Ų) exhibit reduced polarity compared to diethyl derivatives, impacting solubility and interaction with biological targets .
Metabolic and Environmental Fate
- MGK 326 () is a synthetic repellent, underscoring the role of esterified pyridinedicarboxylates in agrochemical design .
Biological Activity
Overview
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester (CAS No. 653573-24-1) is a compound with the molecular formula C19H18N2O4. Its unique structure, which combines a pyridine ring with an indole moiety, positions it as a significant subject of scientific research, particularly in the fields of biochemistry and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 338.36 g/mol |
| LogP | 3.58 |
| Polar Surface Area (PSA) | 81.28 Ų |
| InChI | InChI=1S/C19H18N2O4 |
| SMILES | CCOC(=O)C1=C(NC(=O)C2=C(C=C(C=C2)C=C1)N2C=CC=C2)C(=O)OCC |
The biological activity of this compound appears to involve its interaction with specific molecular targets and pathways. Notably, it has been identified as an effective inhibitor of the D-dopachrome tautomerase (D-DT), a protein implicated in various diseases through its activation of the CD74 receptor. The compound demonstrates a remarkable selectivity for D-DT over macrophage migration inhibitory factor (MIF), exhibiting a 79-fold selectivity in blocking D-DT-induced activation of CD74 .
Anti-Cancer Potential
Recent studies have explored the potential of this compound in oncology. The compound's ability to modulate pathways related to cell proliferation and apoptosis makes it a candidate for further investigation as an anti-cancer agent. The mechanism by which it exerts these effects may involve the modulation of enzyme activity or receptor binding associated with tumor growth and metastasis .
Cytokine Modulation
The compound has been shown to influence cytokine activity significantly. In particular, its inhibition of D-DT suggests potential therapeutic applications in diseases characterized by dysregulated cytokine signaling, such as autoimmune disorders and cancer .
Case Studies and Research Findings
- Inhibition of D-DT : A study highlighted that this compound effectively blocks the activation of CD74 via D-DT, suggesting its role as a selective modulator in inflammatory responses .
- Antitumor Activity : Research indicates that derivatives of pyridinedicarboxylic acids exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
- Biochemical Probes : The compound has been utilized as a biochemical probe to study various biological pathways due to its unique structural features that allow for selective interactions with target proteins.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2,5-Pyridinedicarboxylic acid | Lacks indole moiety | Less complex interactions |
| 3-(1H-Indol-4-yl)-2,5-pyridinedicarboxylic acid | Similar structure but different functional groups | Potentially different receptor interactions |
Q & A
Basic: What are the standard synthetic routes for preparing 2,5-pyridinedicarboxylic acid derivatives with indole substituents?
Methodological Answer:
The compound can be synthesized via a modified Hantzsch dihydropyridine synthesis, which involves a one-pot multicomponent reaction. For example:
Condensation : React ethyl acetoacetate (as a diketone surrogate) with an aldehyde (e.g., indole-4-carboxaldehyde) and ammonium acetate in ethanol under reflux (70–80°C, 6–8 hours) .
Esterification : Introduce the diethyl ester groups by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product.
Key Characterization : Confirm via -NMR (e.g., diethyl ester protons at δ 1.2–1.4 ppm), IR (C=O stretch at ~1700 cm), and X-ray crystallography for structural validation .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- X-ray Diffraction (XRD) : Resolve bond lengths and angles (e.g., pyridine ring planarity, dihedral angles between indole and pyridine moieties) .
- NMR Spectroscopy : Assign peaks for the indole NH proton (δ ~10–12 ppm) and ethyl ester groups (δ 4.1–4.3 ppm for -OCH and δ 1.2–1.4 ppm for -CH) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H] peak matching theoretical mass).
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) and reaction path simulations:
Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) using Gaussian or ORCA software .
Solvent Optimization : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates .
Factorial Design : Apply a 2 factorial design to test variables (temperature, catalyst loading, solvent polarity) and model yield responses .
Example : A 3-factor design (temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%; solvent: ethanol vs. THF) can identify optimal conditions via ANOVA.
Advanced: How to resolve contradictions in pharmacological activity data (e.g., conflicting IC50_{50}50 values in anticancer assays)?
Methodological Answer:
Systematic validation steps include:
Assay Reprodubility : Repeat assays under standardized conditions (cell line, incubation time, ATP levels).
Dose-Response Curves : Generate 8–10 data points per curve to improve IC accuracy .
Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to cancer targets (e.g., topoisomerase II) and correlate with experimental data .
Off-Target Screening : Perform kinase profiling to rule out nonspecific interactions .
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Methodological Answer:
Crystallization hurdles (e.g., oily residues) can be addressed via:
Solvent Screening : Test mixed solvents (e.g., DCM/hexane, ethyl acetate/methanol) to induce nucleation .
Seeding : Add microcrystals of a structurally similar compound (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) .
Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours to grow larger crystals .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of ester groups.
- Long-Term Stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) for degradation peaks .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., halogenated indoles, methyl/ethyl ester swaps) .
Pharmacological Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer) to identify critical functional groups.
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., indole electronegativity) with bioactivity .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities at <0.1% levels.
- NMR Relaxation Measurements : Apply -DOSY to distinguish impurities based on diffusion coefficients .
- Elemental Analysis : Confirm purity (>95%) by matching experimental vs. theoretical C/H/N percentages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
